tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate
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Overview
Description
tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a chloropyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the chloropyrazine moiety: The chloropyrazine group is introduced via a nucleophilic substitution reaction.
Formation of the carbamate linkage: The final step involves the reaction of the piperidine intermediate with tert-butyl chloroformate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloropyrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium hydride or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound is similar in structure and is used as an intermediate in the synthesis of ceftolozane.
tert-butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate: Another related compound with a different core structure.
Uniqueness
tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate is unique due to the presence of the chloropyrazine moiety, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other carbamates and makes it valuable for targeted research applications.
Properties
CAS No. |
2377034-73-4 |
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Molecular Formula |
C15H21ClN4O3 |
Molecular Weight |
340.8 |
Purity |
95 |
Origin of Product |
United States |
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